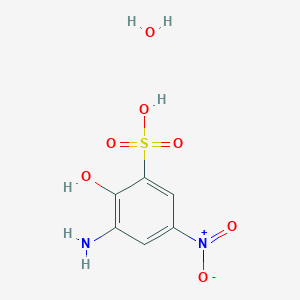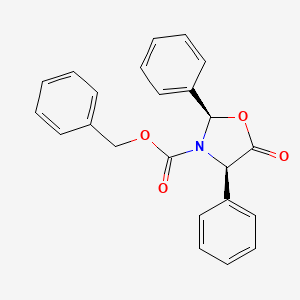
1,2-Dichloro-4-fluoro-5-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-4-fluoro-5-iodobenzene, more commonly known as 1,2-DFFI, is an important organofluorine compound that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. Its unique structure and properties make it an attractive target for research, and its ability to form a variety of derivatives has also made it a popular choice for experimentation.
Applications De Recherche Scientifique
1,2-DFFI has been studied extensively for its potential applications in a variety of scientific fields. It has been used as a reagent in organic synthesis and as a starting material for synthesizing other organofluorine compounds. It has also been used as a catalyst in the synthesis of pharmaceuticals, and as an intermediate for the synthesis of fluorinated polymers. Furthermore, it has been studied for its potential applications in biochemistry and nanotechnology.
Mécanisme D'action
The mechanism of action of 1,2-DFFI is still largely unknown. However, it is believed that the compound can act as a Lewis acid, which is capable of forming complexes with other molecules. It is also believed to be able to form a coordination complex with metal ions, which can lead to changes in the structure and properties of the molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,2-DFFI are still largely unknown. However, it has been shown to be metabolized in the liver, and it is believed to be a potential environmental pollutant due to its ability to form a variety of derivatives. Furthermore, it has been shown to be toxic to some aquatic organisms, and it is believed to be an endocrine disruptor.
Avantages Et Limitations Des Expériences En Laboratoire
1,2-DFFI has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable under normal laboratory conditions. Furthermore, it has a low toxicity, making it a safer choice for use in experiments. However, it is also important to note that 1,2-DFFI is highly reactive and can easily form a variety of derivatives, which can make it difficult to control in experiments.
Orientations Futures
1,2-DFFI has a wide range of potential future applications. It has been studied for its potential use in drug discovery and development, as well as its potential applications in biochemistry and nanotechnology. Additionally, its ability to form a variety of derivatives could make it useful in the synthesis of new materials and compounds. Furthermore, its low toxicity and ability to form coordination complexes could make it useful for the development of new catalysts and catalytic processes. Finally, its potential environmental toxicity could make it a target for further research into environmental pollution.
Méthodes De Synthèse
1,2-DFFI can be synthesized from the reaction of 1,2-dichloro-4-fluoro-5-iodobenzene and sodium iodide in acetonitrile. This reaction is carried out in a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer. The reaction is heated to 70-80 °C and stirred for 4-6 hours. The product is then filtered and washed with water, and the desired 1,2-DFFI is obtained in a yield of 75-85%.
Propriétés
IUPAC Name |
1,2-dichloro-4-fluoro-5-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FI/c7-3-1-5(9)6(10)2-4(3)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNDIAGIFHTRBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-4-fluoro-5-iodobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6335987.png)

![Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B6335992.png)

